molecular formula C₂₈H₃₃F₂N₅O₅ B1663459 MCHr1 antagonist 1 CAS No. 391610-37-0

MCHr1 antagonist 1

Katalognummer: B1663459
CAS-Nummer: 391610-37-0
Molekulargewicht: 557.6 g/mol
InChI-Schlüssel: FFXFCSQUTLDLAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Melanin-concentrating hormone receptor 1 antagonist 1 is a compound that targets the melanin-concentrating hormone receptor 1. This receptor is part of the G protein-coupled receptor family and is involved in regulating food intake, energy balance, and other physiological functions. The antagonist is primarily researched for its potential in treating obesity and related metabolic disorders by inhibiting the receptor’s activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of melanin-concentrating hormone receptor 1 antagonist 1 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to enhance binding affinity and selectivity. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates .

Industrial Production Methods: Industrial production of melanin-concentrating hormone receptor 1 antagonist 1 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis platforms are often employed to streamline production and ensure consistency .

Analyse Chemischer Reaktionen

Robinson Annulation and Resolution

The synthesis begins with a Robinson annulation of benzylpiperidone to generate a bicyclic enone intermediate. This step produces a mixture of diastereomers, requiring resolution via chiral chromatography or crystallization to isolate the desired stereoisomer (compound 6 ) . Key features of this step include:

  • Diastereomeric ratio: Optimized to favor the desired enone configuration.

  • Stereoselective hydrogenation: Reduces the double bond in the enone with high enantiomeric excess (>99% ee) .

Reductive Amination Strategies

Two complementary routes were developed to functionalize indole 2 :

Route A: Aldehyde-Based Reductive Amination

  • Reagent : Aldehyde 3 and sodium triacetoxyborohydride (STAB) in dichloroethane.

  • Yield : 65–75% .

  • Selectivity : Forms the tertiary amine linkage without epimerization.

Route B: Lactol-Based Reductive Amination

  • Reagent : Lactol 4 and STAB in methanol.

  • Advantage : Avoids potential instability of aldehyde 3 during storage .

Cardiotoxicity Mitigation

Early lead compound 2 exhibited hERG channel inhibition (IC₅₀ = 0.42 μM), prompting structural optimization. Modifications to the quinoline scaffold reduced hERG binding by >100-fold (IC₅₀ > 50 μM for AMG 076) while retaining MCHR1 antagonism (IC₅₀ = 0.54 nM) .

Parameter Compound 2 AMG 076
MCHR1 IC₅₀ (nM)1.90.54
hERG IC₅₀ (μM)0.42>50
Oral Bioavailability (F)<10%20.3%

Structural Insights and Binding

  • MCHR1 Antagonism : AMG 076 binds deep within the transmembrane helices (TMs 1, 2, 3, 6, 7), with its 4-(2-methylphenyl)piperidine scaffold forming hydrophobic interactions with residues F116 and Y362 .

  • Selectivity : Minimal affinity for serotonin receptor 5-HT₂c (IC₅₀ > 1000 nM) .

Pharmacokinetic Profiling

  • Half-life (T₁/₂) : 10.22 h in mice after oral administration.

  • Bioavailability : 20.3% due to moderate first-pass metabolism .

Wissenschaftliche Forschungsanwendungen

Obesity Management

MCHr1 antagonists are primarily studied for their role in appetite suppression and weight management. The melanin-concentrating hormone (MCH) system is known to influence energy balance and metabolism. Studies have shown that MCHr1 antagonists can effectively reduce food intake and body weight in various animal models:

  • Diet-Induced Obesity (DIO) Models : Chronic administration of MCHr1 antagonists has demonstrated significant reductions in body weight gain induced by high-calorie diets. For instance, the antagonist SNAP-94847 resulted in a 21% weight loss in obese mice over a four-week infusion period .
  • Mechanisms of Action : Research indicates that MCHr1 antagonists decrease food intake primarily by blocking the effects of MCH, which normally promotes feeding behavior. Knockout studies have confirmed that mice lacking MCHR1 exhibit resistance to diet-induced obesity, suggesting a crucial role for this receptor in energy homeostasis .

Treatment of Anxiety and Depression

Emerging evidence suggests that MCHr1 antagonists may also have therapeutic potential for mood disorders:

  • Anxiolytic Effects : Several studies have reported that MCHr1 antagonists can exhibit anxiolytic properties. For example, SNAP-7941 showed effectiveness in reducing anxiety-like behaviors in rodent models . Another antagonist, SNAP-94847, displayed rapid onset of action comparable to traditional antidepressants in novelty-suppressed feeding tests .
  • Depression Treatment : The potential for MCHr1 antagonism to alleviate depressive symptoms has been highlighted in various studies, indicating that these compounds may modulate emotional responses through their action on the central nervous system .

Sleep Regulation

The role of MCH signaling in sleep-wake cycles has been a subject of investigation:

  • Effects on Sleep Patterns : Some studies indicate that MCHr1 antagonists can alter sleep architecture by reducing both deep sleep and REM sleep while increasing wakefulness . However, findings are mixed; other research suggests that certain antagonists do not significantly impact sleep duration or quality .
  • Potential for Sleep Disorders : Given the involvement of the MCH system in regulating sleep, further research into MCHr1 antagonists could lead to new treatments for sleep disorders.

Metabolic Disorders

MCHr1 antagonists are also being explored for their potential applications in treating metabolic conditions:

  • Improvement of Metabolic Parameters : In studies involving high-fat diet models, treatment with MCHr1 antagonists led to significant reductions in plasma glucose, leptin, insulin levels, and overall fat mass . These findings suggest that targeting the MCH system could provide therapeutic benefits for conditions like type 2 diabetes.
  • Liver Health : Research has indicated that MCHr1 antagonism can reduce liver triglyceride accumulation and improve markers of liver function in obese models .

Case Studies and Research Findings

StudyFindingsApplications
Ahnaou et al. (2008)Chronic administration of SNAP-94847 reduced food intake by 15%Obesity management
Ito et al. (2008)Antagonist treatment resulted in a 21% weight loss and improved metabolic parametersMetabolic disorders
David et al. (2007)SNAP-94847 showed rapid anxiolytic effects compared to traditional antidepressantsAnxiety and depression treatment
Gomori et al. (2007)Antagonist led to a 32% reduction in liver triglyceridesLiver health improvement

Wirkmechanismus

Melanin-concentrating hormone receptor 1 antagonist 1 exerts its effects by binding to the melanin-concentrating hormone receptor 1, thereby blocking the receptor’s activity. This inhibition prevents the receptor from interacting with its natural ligand, melanin-concentrating hormone, which in turn reduces appetite and promotes energy expenditure. The antagonist primarily targets the G protein-coupled receptor pathways, leading to decreased cyclic adenosine monophosphate accumulation and altered intracellular calcium levels .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Melanin-concentrating hormone receptor 1 antagonist 1 is unique due to its specific binding affinity and selectivity for melanin-concentrating hormone receptor 1. It has shown promising results in preclinical studies with minimal side effects, making it a potential candidate for further development as a therapeutic agent .

Biologische Aktivität

Melanin-concentrating hormone receptor 1 (MCHr1) antagonists, particularly MCHr1 antagonist 1, have garnered significant attention due to their potential therapeutic applications in various physiological and pathological conditions. This article delves into the biological activity of this compound, exploring its mechanisms of action, effects on behavior and physiology, and implications for drug development.

Overview of MCHr1 and Its Role

MCHr1 is a G protein-coupled receptor primarily activated by the neuropeptide melanin-concentrating hormone (MCH). It plays a crucial role in regulating feeding behavior, energy homeostasis, and various neuronal functions, including mood and sleep regulation. Activation of MCHr1 typically inhibits neuronal excitability through Gαi and Gαo protein subunits, leading to decreased cyclic adenosine monophosphate (cAMP) levels . Conversely, MCHr1 antagonists block this pathway, potentially offering therapeutic benefits for conditions such as obesity, anxiety disorders, and sleep disturbances.

MCHr1 antagonists, including this compound, function by binding to the receptor and preventing MCH from activating it. This blockade can lead to several physiological effects:

  • Weight Management : Studies have shown that MCHr1 antagonism leads to reduced food intake and weight loss in diet-induced obese models .
  • Anxiolytic Effects : Administration of selective MCHr1 antagonists has demonstrated antianxiety effects in rodent models .
  • Sleep Regulation : The role of MCHr1 in sleep architecture has been investigated, with some studies indicating that antagonism can decrease total sleep time and increase latency to sleep onset .

Binding Affinity and Efficacy

Recent studies have characterized the binding affinity of various MCHr1 antagonists. For instance, a compound derived from 3-(aminomethyl)quinoline showed a high binding affinity for MCHr1 with an IC50 of 0.54 nM, demonstrating potent antagonistic activity . Additionally, oral administration of this compound significantly suppressed nocturnal food intake without affecting food intake in MCHR1-deficient mice.

Compound NameBinding Affinity (IC50)EfficacyNotes
SNAP-948472.8 nMHighSelective antagonist
5v0.54 nMPotentNegligible affinity for 5-HT2c
Compound 7Not specifiedEffectiveDose-dependent weight loss in mice

Case Studies

Several case studies highlight the biological activity of MCHr1 antagonists:

  • Weight Loss in Rodents : In a study involving diet-induced obese mice treated with a potent MCHr1 antagonist (Compound 7), significant weight loss was observed compared to control groups .
  • Cardiovascular Safety : Evaluation of cardiovascular safety in an anesthetized dog model revealed adverse hemodynamic effects at therapeutic concentrations, emphasizing the need for careful assessment during drug development .

Eigenschaften

IUPAC Name

methyl 4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-3-[3-(4-pyridin-2-ylpiperidin-1-yl)propylcarbamoyl]-1,4-dihydropyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33F2N5O5/c1-39-17-23-24(26(36)40-2)25(19-7-8-20(29)21(30)16-19)35(28(38)33-23)27(37)32-12-5-13-34-14-9-18(10-15-34)22-6-3-4-11-31-22/h3-4,6-8,11,16,18,25H,5,9-10,12-15,17H2,1-2H3,(H,32,37)(H,33,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXFCSQUTLDLAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C(N(C(=O)N1)C(=O)NCCCN2CCC(CC2)C3=CC=CC=N3)C4=CC(=C(C=C4)F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33F2N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MCHr1 antagonist 1
Reactant of Route 2
MCHr1 antagonist 1
Reactant of Route 3
MCHr1 antagonist 1
Reactant of Route 4
Reactant of Route 4
MCHr1 antagonist 1
Reactant of Route 5
MCHr1 antagonist 1
Reactant of Route 6
Reactant of Route 6
MCHr1 antagonist 1

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.